Diphenyliodonium hexafluoroarsenate(1-)
Overview
Description
Diphenyliodonium hexafluoroarsenate(1-) is an organoiodine compound with the molecular formula C({12})H({10})AsF(_{6})I. It is a white to almost white powder or crystal that is soluble in methanol . This compound is known for its use as a photoinitiator in various polymerization processes and has significant applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodonium hexafluoroarsenate(1-) can be synthesized through the reaction of diphenyliodonium salts with hexafluoroarsenic acid. One common method involves the reaction of diphenyliodonium chloride with potassium hexafluoroarsenate in an aqueous medium . The reaction is typically carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of diphenyliodonium hexafluoroarsenate(1-) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Diphenyliodonium hexafluoroarsenate(1-) undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can undergo nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzene derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Diphenyliodonium hexafluoroarsenate(1-) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diphenyliodonium hexafluoroarsenate(1-) involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions by creating free radicals or cations that propagate the polymer chain . The molecular targets and pathways involved include the activation of epoxy groups and other functional groups in the polymer matrix .
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium hexafluorophosphate
- Triphenylsulfonium hexafluoroarsenate
- Diacetoxyiodobenzene
Uniqueness
Diphenyliodonium hexafluoroarsenate(1-) is unique due to its high reactivity and efficiency as a photoinitiator. Compared to similar compounds, it offers better solubility in organic solvents and higher stability under various conditions . Its ability to generate reactive intermediates under mild conditions makes it particularly valuable in applications requiring precise control over polymerization processes .
Properties
IUPAC Name |
arsenic(5+);diphenyliodanium;hexafluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.As.6FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;;6*1H/q+1;+5;;;;;;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJIMXUCFBSRQ-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[As+5] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10AsF6I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
470.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62613-15-4 | |
Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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